3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid is a chemical compound that features a piperidine ring substituted with a cyano group and a sulfonyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment to Benzoic Acid: The final step involves coupling the substituted piperidine with benzoic acid using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The cyano group and sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-((3-nitrophenyl)amino)sulfonyl)benzoic acid: Similar structure with a chloro and nitro group instead of cyano and piperidine.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid moiety.
Uniqueness
3-((4-Cyanopiperidin-1-yl)sulfonyl)benzoic acid is unique due to the presence of both a cyano group and a piperidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-cyanopiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c14-9-10-4-6-15(7-5-10)20(18,19)12-3-1-2-11(8-12)13(16)17/h1-3,8,10H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNMZHXRHLDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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